molecular formula C11H19BrN2O2 B1453285 4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1255147-68-2

4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1453285
M. Wt: 291.18 g/mol
InChI Key: IKYOWYAQODKQAL-UHFFFAOYSA-N
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Description

“4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C9H15BrN2O2. It has a molecular weight of 263.13 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole” consists of a pyrazole ring substituted with a bromine atom and a 2,2-diethoxyethyl group .


Physical And Chemical Properties Analysis

“4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole” is a liquid at room temperature . It has a molecular weight of 263.13 .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

Pyrazole-bearing compounds, such as “4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Detailed Description of the Methods of Application or Experimental Procedures

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim .

Thorough Summary of the Results or Outcomes Obtained

The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYOWYAQODKQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=C(C(=N1)C)Br)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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